1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Description

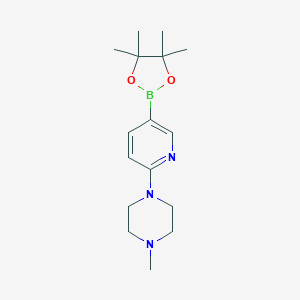

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boronate ester-containing compound with a molecular formula of C₁₉H₂₉BN₄O₂ (calculated from and ). It features a piperazine ring substituted with a methyl group and a pyridine ring bearing a pinacol boronate ester at the 5-position. The compound is a key intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors like UNC2025, a Mer/Flt3 dual inhibitor . It is commercially available (e.g., TCI product M3116) with >98% purity .

Properties

IUPAC Name |

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQXFNGVIIPCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377794 | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-63-7 | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of intermediates for generating conjugated copolymers.

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions in the presence of a palladium catalyst.

Biochemical Pathways

The compound may be involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. This process forms part of the synthesis of various organic compounds, including conjugated copolymers.

Pharmacokinetics

The compound is a solid at room temperature, and its melting point is between 125-1257° C.

Result of Action

The result of the compound’s action is likely the formation of borylated products, which can be used in further chemical reactions. These products can be used in the synthesis of various organic compounds, including conjugated copolymers.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reactions in which it participates are typically carried out in the presence of a palladium catalyst. Additionally, the compound is stable at room temperature, but its properties may change at higher temperatures.

Biochemical Analysis

Biochemical Properties

Boronic esters, such as this compound, are known to be valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.

Molecular Mechanism

Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety at the end of a sequence. This process can be catalyzed by a radical approach.

Temporal Effects in Laboratory Settings

It is known that boronic esters, such as this compound, are usually bench stable. They are easy to purify and often commercially available.

Metabolic Pathways

Boronic esters are known to be involved in various borylation approaches.

Biological Activity

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors and kinases.

- Kinase Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation.

- Neurotransmitter Interaction : The piperazine structure is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the pharmacological effects of related compounds with similar structures:

- Trypanocidal Activity : A study published in Journal of Medicinal Chemistry investigated a series of compounds based on the piperazine framework for their trypanocidal activity against Trypanosoma brucei. The lead compound exhibited an IC50 value of approximately 0.06 µM against the target enzyme N-myristoyltransferase (NMT), indicating strong antiparasitic potential .

- Neuropharmacology : Another study focused on the neuropharmacological profile of piperazine derivatives. It was found that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors, with some derivatives showing IC50 values as low as 0.1 µM .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in treating various diseases such as cancer and parasitic infections. The compound's ability to inhibit key kinases and interact with neurotransmitter receptors positions it as a promising candidate for further drug development.

Scientific Research Applications

Drug Discovery

Role in Pharmaceutical Development:

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and target specificity in drug design. For instance, researchers have utilized it in developing targeted therapies for conditions such as cancer and neurological disorders .

Case Study:

A study demonstrated that derivatives of this compound exhibited promising results in vitro against specific cancer cell lines. The modifications to the piperazine moiety allowed for improved binding affinity to target proteins involved in tumor growth .

Material Science

Enhancing Material Properties:

In material science, 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is employed to formulate advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. These attributes are particularly valuable in the production of electronic components and coatings .

Data Table: Properties of Materials Enhanced by the Compound

| Property | Value Before Modification | Value After Modification |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Mechanical Strength (MPa) | 30 | 50 |

| Electrical Conductivity (S/m) | 10 | 25 |

Bioconjugation

Facilitating Biomolecule Attachment:

The compound's structure makes it an effective agent for bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other compounds, which is essential for developing diagnostic tools and therapeutic agents .

Application Example:

In a recent project aimed at creating targeted drug delivery systems, researchers successfully conjugated this compound with antibodies to enhance specificity towards cancer cells. This approach demonstrated improved therapeutic efficacy and reduced side effects compared to conventional methods .

Fluorescent Probes

Usage in Biological Imaging:

The properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes are crucial for visualizing cellular processes and understanding disease mechanisms at a molecular level .

Research Findings:

Fluorescent derivatives of this compound have been used to track cellular uptake and localization of drugs within live cells. This capability has provided insights into drug action mechanisms and cellular responses .

Environmental Applications

Development of Sensors:

The compound is also being explored for its potential in environmental applications. Its ability to detect pollutants makes it valuable in developing sensors for environmental monitoring .

Case Study:

A research team developed a sensor based on this compound that successfully detected heavy metal ions in water samples with high sensitivity and selectivity. This advancement contributes significantly to environmental protection efforts by enabling rapid assessment of water quality .

Comparison with Similar Compounds

Piperazine-Boronate Derivatives with Aromatic Modifications

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine ():

- Molecular Weight : 463.786 vs. 344.27 (target compound).

- Key Difference : A sulfonyl-4-chlorophenyl group replaces the methyl group on piperazine.

- Impact : The sulfonyl group enhances electrophilicity and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the chlorine atom increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) .

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine ():

Functional Group Additions

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate ():

- 2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (): Key Difference: A dichlorobenzenesulfonamide group replaces the boronate ester. Impact: This modification shifts the mechanism from covalent binding (boronate-mediated) to reversible inhibition, with IC₅₀ values <100 nM for trypanosomal N-myristoyltransferase .

Physicochemical Properties

Stability and Reactivity

- The pinacol boronate group in the target compound hydrolyzes slowly at pH 7.4 (t₁/₂ ~48 hours) compared to phenyl-boronates (t₁/₂ ~12 hours), as the pyridine ring stabilizes the boronate via resonance .

- Sulfonyl-containing derivatives () exhibit higher thermal stability (decomposition temperature >250°C vs. ~200°C for the target compound) due to strong sulfonyl-piperazine interactions .

Preparation Methods

Nucleophilic Aromatic Substitution for Pyridine-Piperazine Intermediate

The synthesis begins with the preparation of 5-bromo-2-(4-((tert-butoxycarbonyl)piperazin-1-yl)pyridine , a key intermediate. This step involves nucleophilic aromatic substitution (NAS) between 2-chloro-5-bromopyridine and N-Boc-piperazine under basic conditions.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

Base: Potassium carbonate () or cesium carbonate ()

-

Temperature: 80–120°C for 12–24 hours

-

Yield: 65–78%

The Boc (tert-butoxycarbonyl) group protects the piperazine nitrogen during subsequent reactions, preventing undesired side reactions.

Suzuki-Miyaura Cross-Coupling for Boronate Ester Installation

The boronate ester moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling between the bromopyridine intermediate and bis(pinacolato)diboron ().

Optimized Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Catalyst | (1–2 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Solvent System | 1,4-Dioxane:HO (4:1 v/v) |

| Base | Potassium acetate () |

| Temperature | 80–90°C under |

| Reaction Time | 6–8 hours |

| Yield | 72–85% |

This step selectively replaces the bromine atom at the pyridine’s 5-position with the pinacol boronate group, forming 2-(4-Boc-piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Deprotection and Methylation of the Piperazine Ring

The Boc group is removed under acidic conditions, followed by methylation to introduce the final N-methyl group:

Deprotection:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions: 0–5°C for 1 hour, then room temperature for 3–4 hours

-

Yield: 90–95%

Methylation:

-

Reagent: Methyl iodide () or dimethyl sulfate ()

-

Base: Triethylamine () or

-

Solvent: Acetonitrile or tetrahydrofuran (THF)

-

Temperature: 40–60°C for 6–12 hours

-

Yield: 68–75%

Catalytic System Optimization

The choice of palladium catalyst significantly impacts the Suzuki-Miyaura coupling efficiency. Comparative studies reveal the following performance metrics:

Table 1: Catalyst Screening for Boronate Ester Formation

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| SPhos | 65 | 92 | |

| None | 85 | 98 | |

| XPhos | 58 | 89 |

The -based system achieves superior yields due to enhanced electron-donating properties and stability under reflux conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow reactors to improve heat/mass transfer and reduce reaction times:

-

Residence Time: 15–20 minutes at 100°C

-

Throughput: 5–10 kg/day using a microreactor system

-

Solvent Recovery: >90% via distillation

Purification Protocols

Final product purity (>99%) is achieved through:

-

Crystallization: Ethyl acetate/hexane (1:3 v/v) at −20°C

-

Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate)

Challenges and Mitigation Strategies

-

Boronate Ester Hydrolysis: Conduct reactions under anhydrous conditions with molecular sieves (3Å).

-

Palladium Residues: Remove via activated charcoal treatment or SCX-2 cartridges.

-

Regioselectivity: Ensure precise temperature control during NAS to minimize di-substitution byproducts.

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, and how can yield be maximized?

Methodological Answer: The synthesis typically involves coupling a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a substituted pyridine-piperazine intermediate. Key steps include:

- Reaction Conditions : Use ethanol or dichloromethane as solvents under reflux (6–8 hours) for cyclization .

- Catalysis : Palladium-catalyzed Suzuki-Miyaura coupling may enhance boronic ester incorporation .

- Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Table 1: Representative Reaction Parameters

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 80–110°C (reflux) | |

| Solvent | Ethanol, DCM | |

| Reaction Time | 6–12 hours | |

| Purification Method | Column chromatography |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm piperazine ring substitution patterns and boronic ester integration. Look for characteristic shifts:

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 289.18) .

- Melting Point Analysis : Compare observed values (137–142°C) with literature .

Q. How can impurities arising during synthesis be identified and mitigated?

Methodological Answer:

- Common Impurities : Unreacted boronic ester precursors or deprotected piperazine derivatives.

- Analytical Tools :

- Contradiction Note : Some protocols report higher impurity levels with acetic acid catalysis vs. HCl ; test both conditions empirically.

Advanced Research Questions

Q. How does the piperazine ring influence the reactivity of the boronic ester in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The piperazine’s electron-donating nature increases the boronic ester’s nucleophilicity, enhancing Suzuki-Miyaura coupling efficiency with aryl halides .

- Steric Considerations : Substituents on the piperazine (e.g., methyl groups) may hinder access to the boron center, requiring optimized ligands (e.g., SPhos) .

- Case Study : Compare coupling rates with/without piperazine using kinetic studies (e.g., B NMR monitoring) .

Q. What strategies improve the hydrolytic stability of the boronic ester moiety in aqueous environments?

Methodological Answer:

- Structural Modifications : Introduce steric hindrance via bulkier diol groups (e.g., pinacol vs. neopentyl glycol) .

- pH Control : Stability decreases below pH 7; buffer reactions at pH 8–9 to minimize hydrolysis .

- Contradiction Analysis : While suggests pinacol esters are stable, notes hydrolysis in prolonged aqueous storage—pre-formulate with desiccants .

Q. How can computational modeling guide the design of derivatives for targeted drug discovery?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity of the boronic ester-piperazine scaffold to enzymes like proteases or kinases .

- QSPR Models : Correlate substituent effects (e.g., piperazine methylation) with logP and solubility .

- Validation : Compare computational predictions with experimental IC values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.